molecular formula C12H10N2O2 B8400035 2-Carbomethoxy-3-indolylacetonitrile

2-Carbomethoxy-3-indolylacetonitrile

Cat. No. B8400035
M. Wt: 214.22 g/mol
InChI Key: SBRXPBUKYULLEO-UHFFFAOYSA-N
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Patent
US04980368

Procedure details

40.6 g Product from (b) were dissolved in 300 ml DMSO and 14.5 ml ethylbromide were added. After 10 minutes, 11.4 g KCN were added and the mixture was stirred for 48 hours. The reaction mixture was poured into citric acid and extracted with CH2Cl2. The solvent was evaporated to give 26 g yellow residue.
[Compound]
Name
Product
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]=1[C:14]([O:16][CH3:17])=[O:15])C.C(Br)C.[C-:21]#[N:22].[K+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CS(C)=O>[CH3:17][O:16][C:14]([C:6]1[NH:7][C:8]2[C:13]([C:5]=1[CH2:4][C:21]#[N:22])=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:15] |f:2.3|

Inputs

Step One
Name
Product
Quantity
40.6 g
Type
reactant
Smiles
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=C(NC2=CC=CC=C12)C(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C)Br
Step Three
Name
Quantity
11.4 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(=O)C=1NC2=CC=CC=C2C1CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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